2-(1-{4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(1-{4-[2-({[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]PIPERAZINO}ETHYLIDENE)-1H-INDENE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{4-[2-({[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]PIPERAZINO}ETHYLIDENE)-1H-INDENE-1,3(2H)-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff base reactions, where an aldehyde or ketone reacts with an amine to form an imine, followed by further reactions to introduce the indene and piperazine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-{4-[2-({[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]PIPERAZINO}ETHYLIDENE)-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-{4-[2-({[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]PIPERAZINO}ETHYLIDENE)-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(1-{4-[2-({[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]PIPERAZINO}ETHYLIDENE)-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Its ability to undergo multiple types of reactions and its potential as a building block in organic synthesis highlight its versatility .
Properties
Molecular Formula |
C31H33N3O5 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[1-[4-[2-[[2-hydroxy-4-(4-methoxyphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione |
InChI |
InChI=1S/C31H33N3O5/c1-20(29-30(37)24-5-3-4-6-25(24)31(29)38)34-15-13-33(14-16-34)12-11-32-19-26-27(35)17-22(18-28(26)36)21-7-9-23(39-2)10-8-21/h3-10,19,22,35H,11-18H2,1-2H3 |
InChI Key |
DRDQKOWXTBUKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)CCN=CC4=C(CC(CC4=O)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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